4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Medicinal Chemistry Drug Design ADME Prediction

Optimizing a 1,2,4-oxadiazole series? Minor substitution changes alter XLogP3 and TPSA, derailing established SAR. 4-Chloro-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline (MW 237.68, ≥95%) provides a consistent scaffold with a predictable physicochemical profile. • Aniline NH₂ handle enables amide coupling & reductive amination for probe synthesis. • XLogP3=2.9; fits fragment library size range for growing/linking strategies. • In stock; inquire for bulk pricing.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 1040079-81-9
Cat. No. B1519076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline
CAS1040079-81-9
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)8-5-7(12)3-4-9(8)13/h3-6H,13H2,1-2H3
InChIKeyBVIZGIREMGPFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1040079-81-9): A Physicochemically Defined Scaffold


4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1040079-81-9) is a heterocyclic building block featuring a 1,2,4-oxadiazole core and a 2-amino-4-chloro-substituted phenyl ring. With a molecular weight of 237.68 g/mol and a molecular formula of C11H12ClN3O [1], this compound is offered commercially at a minimum purity of 95% . The 1,2,4-oxadiazole class is widely recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects [2].

Why Not Any Oxadiazole: The Critical Importance of Substitution Pattern for 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline


Within the 1,2,4-oxadiazole class, even minor changes in substitution pattern or regiochemistry can lead to significant, quantifiable differences in key physicochemical properties like lipophilicity (XLogP3), molecular weight, and topological polar surface area (TPSA). These computational descriptors directly influence critical drug-likeness parameters such as membrane permeability, solubility, and metabolic stability [1]. As detailed in Section 3, generic substitution with a positional isomer or a non-chlorinated analog will yield a different physicochemical profile, potentially derailing an established SAR (structure-activity relationship) and necessitating re-optimization of a chemical series.

Quantitative Evidence Guide: Differentiating 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1040079-81-9) from its Closest Analogs


XLogP3 Lipophilicity: A Quantitative Differentiator for Membrane Permeability Prediction

The target compound exhibits a computed XLogP3 value of 2.9, which is higher than its non-chlorinated analog, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline, which has an XLogP3 of 2.3 [1][2]. This difference of 0.6 log units translates to a predicted ~4-fold increase in lipophilicity, which can be a critical factor in optimizing membrane permeability or solubility.

Medicinal Chemistry Drug Design ADME Prediction

Molecular Weight (MW) and Topological Polar Surface Area (TPSA): Guiding Library Selection for Oral Bioavailability

The target compound has a molecular weight (MW) of 237.68 g/mol, which is 34.44 g/mol higher than the non-chlorinated analog 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline (MW: 203.24 g/mol) [1][2]. The computed Topological Polar Surface Area (TPSA) is 64.9 Ų for both, indicating that the addition of the chlorine atom increases molecular weight and lipophilicity without adding polar surface area [1][3].

Medicinal Chemistry Drug Design Lipinski's Rule of Five

Regioisomeric Purity: Ensuring Target Integrity Versus Positional Isomers in SAR Studies

The target compound is a specific regioisomer (2-(1,2,4-oxadiazol-5-yl)aniline), with a distinct CAS number (1040079-81-9) . Its positional isomer, 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline, has the CAS 1178329-57-1 . While both share the same molecular formula and weight (237.68 g/mol), their chemical identity is different. The commercial availability of the target compound at a 95% minimum purity ensures that SAR studies are not confounded by the presence of this isomeric impurity, which could lead to false conclusions about biological activity .

Chemical Biology Structure-Activity Relationship (SAR) Analytical Chemistry

Primary Application Scenarios for 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline in Drug Discovery


Medicinal Chemistry SAR Exploration

The compound serves as a key intermediate for generating analogs within a 1,2,4-oxadiazole series. Its specific substitution pattern (4-chloro, 2-(oxadiazol-5-yl)aniline) and the calculated physicochemical properties (e.g., XLogP3 of 2.9) [1] make it a distinct starting point for optimizing potency and ADME properties compared to other isomers or non-chlorinated versions.

Fragment-Based Drug Discovery (FBDD) Library

With a molecular weight of 237.68 g/mol, it fits within the typical fragment size range and can be used as a core scaffold for fragment growing or linking [1]. Its inclusion in a fragment library offers a unique shape and electrostatic profile due to the 1,2,4-oxadiazole ring and chlorine substituent, differentiating it from simpler aniline or heterocycle fragments.

Chemical Biology Probe Development

The aniline nitrogen provides a synthetic handle for further functionalization, such as amide coupling or reductive amination, to create more complex chemical probes [1]. The physicochemical properties of the final probe will be directly influenced by the starting properties of this scaffold, making it a predictable building block for probe design.

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